2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one
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Overview
Description
2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling of the Rings: The final step involves coupling the methylated morpholine ring with the thiophene ring through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylmorpholin-3-YL)-1-(furan-3-YL)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(5-Methylmorpholin-3-YL)-1-(pyridin-3-YL)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-14-6-10(12-8)4-11(13)9-2-3-15-7-9/h2-3,7-8,10,12H,4-6H2,1H3 |
InChI Key |
NHGBKLVHISGGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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